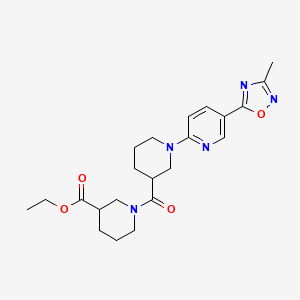

![molecular formula C22H22N6OS B2589024 N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-23-8](/img/structure/B2589024.png)

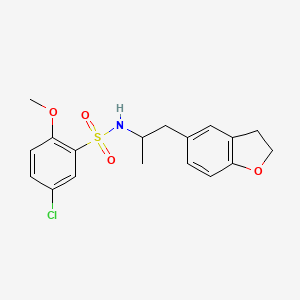

N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo[4,5-d]pyrimidine derivatives are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . They have been extensively studied due to their significant pharmacological applications .

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidine derivatives has been a subject of extensive research . Various synthetic methodologies have been developed, providing access to a wide range of triazolo[4,5-d]pyrimidine derivatives via multistep synthetic routes .Molecular Structure Analysis

Triazolo[4,5-d]pyrimidine derivatives are structurally unique, able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This structural characteristic paves the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving triazolo[4,5-d]pyrimidine derivatives are diverse, with high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo[4,5-d]pyrimidine derivatives can vary widely depending on the specific substituents present in the molecule .科学的研究の応用

Heterocyclic Compound Synthesis and Applications

Insecticidal Agents : Heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of similar compounds in developing new insecticides (Fadda et al., 2017).

Anticancer Activity : New 3-Heteroarylindoles with potential as anticancer agents have been synthesized, indicating the role of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry for cancer treatment (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Properties : Enaminones have been used to synthesize substituted pyrazoles showing antimicrobial and antitumor activities, demonstrating the compound's potential in therapeutic applications (Riyadh, 2011).

Antiviral Research : Computational studies on substituted triazolo pyrimidine thione heterocycles have explored their molecular structure and potential in SARS-CoV-2 enzyme molecular docking simulation, highlighting their relevance in antiviral drug discovery (El Sayed & Abdelrehim, 2021).

Agricultural Chemistry : Novel triazolo[1,5-a]pyrimidine derivatives have been designed with reported herbicidal activity, offering insights into the development of new herbicides (Yang et al., 2001).

作用機序

While the specific mechanism of action for “N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is not available, triazolo[4,5-d]pyrimidine derivatives in general have been found to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

While specific safety and hazard information for “N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is not available, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

将来の方向性

The future of triazolo[4,5-d]pyrimidine derivatives is promising, with ever-widening scope across scientific disciplines . The development of new and efficient methodologies for accessing new triazolo[4,5-d]pyrimidine-containing scaffolds would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6OS/c1-13-5-7-17(8-6-13)28-21-20(26-27-28)22(24-12-23-21)30-11-18(29)25-19-15(3)9-14(2)10-16(19)4/h5-10,12H,11H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWRLGDSVXJXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)